molecular formula C11H14O2S B2362500 methyl 3-(4-methylphenyl)-2-sulfanylpropanoate CAS No. 139744-19-7

methyl 3-(4-methylphenyl)-2-sulfanylpropanoate

Cat. No.: B2362500
CAS No.: 139744-19-7
M. Wt: 210.29
InChI Key: IFWYWRLTEURWEQ-UHFFFAOYSA-N
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Description

methyl 3-(4-methylphenyl)-2-sulfanylpropanoate is an organic compound with the molecular formula C11H14O2S. It is commonly used in scientific research due to its unique properties and potential benefits. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-methylphenyl)-2-sulfanylpropanoate typically involves the reaction of 4-methylthiophenol with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

methyl 3-(4-methylphenyl)-2-sulfanylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-(4-methylphenyl)-2-sulfanylpropanoate is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and click chemistry reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-mercaptopropionate: Similar in structure but lacks the 4-methylphenyl group.

    4-Mercapto-4-methyl-2-pentanone: Contains a mercapto group but has a different carbon skeleton

Uniqueness

methyl 3-(4-methylphenyl)-2-sulfanylpropanoate is unique due to the presence of both the mercapto group and the 4-methylphenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research applications.

Properties

IUPAC Name

methyl 3-(4-methylphenyl)-2-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-8-3-5-9(6-4-8)7-10(14)11(12)13-2/h3-6,10,14H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWYWRLTEURWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(C(=O)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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